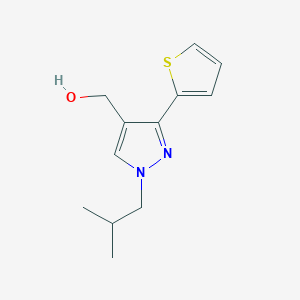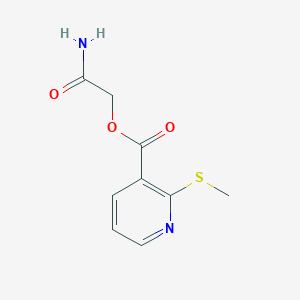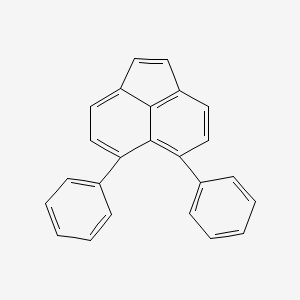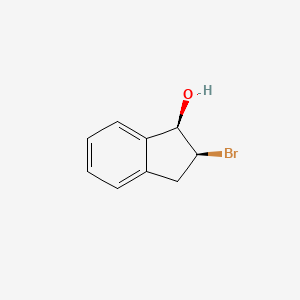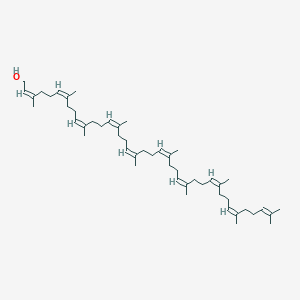
Potassium trifluoro(4-isopropylphenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(4-isopropylphenyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-isopropylphenyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-isopropylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or filtration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality. The use of advanced purification methods, such as recrystallization and chromatography, is common to achieve the desired specifications.
化学反应分析
Types of Reactions
Potassium trifluoro(4-isopropylphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed through the cross-coupling of the trifluoroborate with an aryl halide.
科学研究应用
Potassium trifluoro(4-isopropylphenyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is valuable in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which potassium trifluoro(4-isopropylphenyl)borate exerts its effects is primarily through its role as a coupling partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the metal catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation and reductive elimination steps.
相似化合物的比较
Similar Compounds
- Potassium isopropenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-isopropylphenyl)borate is unique due to the presence of the isopropyl group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other trifluoroborates and can lead to different outcomes in synthetic applications.
属性
分子式 |
C9H11BF3K |
|---|---|
分子量 |
226.09 g/mol |
IUPAC 名称 |
potassium;trifluoro-(4-propan-2-ylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-7(2)8-3-5-9(6-4-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI 键 |
YCBQYCVWVGHPAD-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=C(C=C1)C(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


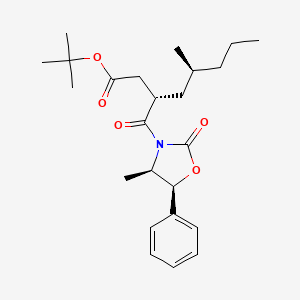
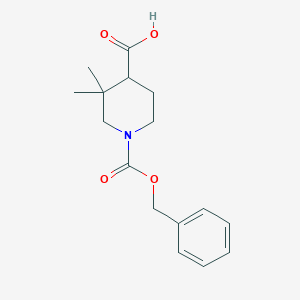
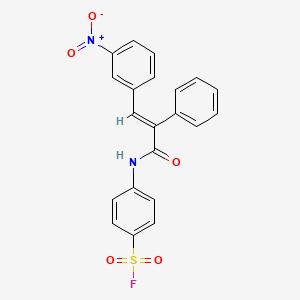
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)

